molecular formula C9H7N3O3 B180625 5-Nitro-1H-indole-3-carboxamide CAS No. 128200-32-8

5-Nitro-1H-indole-3-carboxamide

Cat. No.: B180625
CAS No.: 128200-32-8
M. Wt: 205.17 g/mol
InChI Key: KQXIVONHGWKTQB-UHFFFAOYSA-N
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Description

5-Nitro-1H-indole-3-carboxamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The nitro group at the 5-position and the carboxamide group at the 3-position of the indole ring contribute to the unique chemical and biological properties of this compound.

Scientific Research Applications

5-Nitro-1H-indole-3-carboxamide has several scientific research applications, including:

Safety and Hazards

The safety information for “5-Nitro-1H-indole-3-carboxamide” includes the pictograms for an exclamation mark and the signal word "Warning" . The hazard statements include H302 and H317 . The precautionary statements include P280, P305+P351+P338 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

5-Nitro-1H-indole-3-carboxamide, like other indole derivatives, interacts with a variety of enzymes and proteins. The presence of the carboxamide moiety in indole derivatives allows for hydrogen bonding with various enzymes and proteins, often inhibiting their activity . This interaction is crucial in the biochemical reactions involving this compound .

Cellular Effects

The cellular effects of this compound are largely dependent on its interactions with cellular biomolecules. For instance, it has been reported as a selective ATP competitive inhibitor of the MAP kinases p38α . This interaction can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it has been reported to prevent the development and progression of diabetes in nonobese diabetic mice by inhibiting T cell infiltration and activation .

Temporal Effects in Laboratory Settings

Like other indole derivatives, it is expected to show changes in its effects over time, including potential degradation and long-term effects on cellular function .

Dosage Effects in Animal Models

Given its biochemical properties, it is plausible that varying dosages could result in different effects, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Indole derivatives are generally involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

Given its biochemical properties, it is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is plausible that it may be directed to specific compartments or organelles based on potential targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nitration of 1H-indole-3-carboxamide using nitric acid and sulfuric acid as nitrating agents . The reaction conditions often require careful control of temperature and concentration to achieve the desired product.

Industrial Production Methods: Industrial production of 5-Nitro-1H-indole-3-carboxamide may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain high-purity products. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    5-Nitroindole: Lacks the carboxamide group but shares the nitro group at the 5-position.

    1H-Indole-3-carboxamide: Lacks the nitro group but has the carboxamide group at the 3-position.

    5-Amino-1H-indole-3-carboxamide: The reduced form of 5-Nitro-1H-indole-3-carboxamide.

Uniqueness: this compound is unique due to the presence of both the nitro and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c10-9(13)7-4-11-8-2-1-5(12(14)15)3-6(7)8/h1-4,11H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXIVONHGWKTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569624
Record name 5-Nitro-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128200-32-8
Record name 5-Nitro-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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